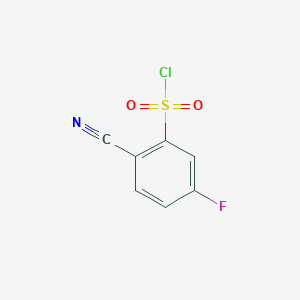

2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyano-5-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-6(9)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFLZPKSPVMZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717339 | |

| Record name | 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612541-15-8 | |

| Record name | 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: Properties, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a key building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom, makes it a versatile reagent for the construction of complex molecular architectures. The strategic placement of these functionalities allows for a range of chemical transformations, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug discovery. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its applications in organic synthesis, and essential safety and handling protocols.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 612541-15-8 | [2][3] |

| Molecular Formula | C₇H₃ClFNO₂S | [2][4] |

| Molecular Weight | 219.62 g/mol | [4][5] |

| Appearance | Solid | [1] |

| Purity | >95% (typical) | [3] |

| Solubility | Not available | [6] |

| Melting Point | Not available | [6][7] |

| Boiling Point | Not available | [6] |

| Density | Not available |

Structural Information:

-

IUPAC Name: this compound

-

SMILES: C1=CC(=C(C=C1F)S(=O)(=O)Cl)C#N[4]

-

InChI: InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-6(9)2-1-5(7)4-10/h1-3H[4]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The presence of the electron-withdrawing cyano and fluoro groups on the benzene ring further enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

The most prominent application of this reagent is in the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.

A general reaction for the synthesis of sulfonamides using this compound is depicted below:

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a generalized, illustrative protocol for the synthesis of a sulfonamide using an aryl sulfonyl chloride. Researchers should optimize the conditions for their specific amine and scale.

-

Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the fluorine and the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the cyano group will appear at a characteristic downfield shift, and the carbons bonded to fluorine and the sulfonyl chloride group will also be readily identifiable.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, with its chemical shift and coupling constants providing information about its electronic environment.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹). A sharp absorption band corresponding to the cyano (C≡N) stretch will also be present, usually around 2220-2240 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood.

Hazard Identification: [6]

-

Hazard Statements:

-

Signal Word: Warning[3]

Precautionary Measures: [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P405: Store locked up.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

First Aid Measures: [6]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[6]

-

Skin Contact: Immediately wash skin with soap and plenty of water.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Stability and Reactivity:

-

Chemical Stability: Stable under recommended storage conditions (cool, dry place).[6]

-

Reactivity: Reacts with water and other nucleophiles.[8]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Carbon oxides, hydrogen chloride, hydrogen fluoride, nitrogen oxides, and sulfur oxides.[6]

Caption: Key safety and handling considerations.

Conclusion

This compound is a valuable reagent for the synthesis of sulfonamide-containing molecules, which are of significant interest in drug discovery and development. While detailed physical property data is limited, its chemical reactivity is well-understood within the context of sulfonyl chlorides. Adherence to strict safety protocols is paramount when handling this compound due to its irritant nature. This guide provides a foundational understanding of this important building block to aid researchers in its safe and effective use in the laboratory.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. BioOrganics [bioorganics.biz]

- 3. 612541-15-8 this compound AKSci 9163AB [aksci.com]

- 4. PubChemLite - this compound (C7H3ClFNO2S) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 612541-15-8 | MZA54115 [biosynth.com]

- 6. aksci.com [aksci.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 612541-15-8 Name: [xixisys.com]

- 8. fishersci.dk [fishersci.dk]

A Comprehensive Technical Guide to the Synthesis of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Executive Summary

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a valuable building block in medicinal chemistry and drug discovery, prized for the synthetic handles offered by its three distinct functional groups: a cyano group, a fluorine atom, and a reactive sulfonyl chloride. This guide provides an in-depth examination of a modern, safe, and scalable pathway for its synthesis. We will focus on a novel Sandmeyer-type chlorosulfonylation reaction that utilizes the commercially available and stable solid DABSO (DABCO-bis(sulfur dioxide)) as a surrogate for hazardous sulfur dioxide gas. This method proceeds via an in situ diazotization of the corresponding aniline, 2-amino-4-fluorobenzonitrile, which circumvents the need to isolate potentially explosive diazonium salt intermediates. This approach represents a significant advancement in safety, operational simplicity, and scalability over traditional methods, making it highly suitable for both academic research and industrial drug development settings.

Introduction: The Strategic Importance of Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are cornerstone reagents in organic synthesis, most notably serving as precursors to sulfonamides—a privileged functional group found in a vast array of pharmaceuticals, including antibiotics, diuretics, and kinase inhibitors. The incorporation of fluorine and cyano groups onto the aromatic ring further enhances the utility of these synthons. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the cyano group provides a versatile handle for further molecular elaboration.

However, the synthesis of complex sulfonyl chlorides is not without its challenges. Classical methods, such as the direct chlorosulfonation of arenes with chlorosulfonic acid, often suffer from a lack of regioselectivity and employ dangerously corrosive reagents. Alternative routes, like the oxidative chlorination of thiols, require multi-step preparations of the starting materials. The traditional Sandmeyer reaction, while effective, involves the use of gaseous sulfur dioxide and the pre-formation of diazonium salts, which are thermally unstable and pose significant safety risks.[1][2] This guide details a state-of-the-art protocol that mitigates these historical challenges.

Part 1: The Recommended Synthetic Pathway: A Modern Sandmeyer Chlorosulfonylation

The preferred method for synthesizing this compound is a modified Sandmeyer reaction that leverages three key components: in situ diazotization, a copper catalyst, and a stable SO₂ surrogate.[1][2][3][4]

Principle and Key Innovation

The overall transformation converts the amino group of 2-amino-4-fluorobenzonitrile into a sulfonyl chloride moiety. The cornerstone of this modern protocol is the use of DABSO (DABCO-bis(sulfur dioxide)) as a solid, air-stable source of sulfur dioxide.[1][2] This innovation eliminates the need to handle corrosive and toxic SO₂ gas, drastically improving the safety and practicality of the procedure.

Furthermore, the reaction is designed to generate the highly reactive aryl diazonium intermediate in situ. By slowly adding a diazotizing agent (tert-butyl nitrite) to a mixture containing the starting aniline and all other reagents, the diazonium species is consumed as it is formed, preventing its accumulation to hazardous levels.[3][4] This "dose-controlled" approach is inherently safer and more scalable than methods requiring the pre-formation and isolation of diazonium salts.[3][4]

Reaction Mechanism

The reaction proceeds through two main stages occurring in a single pot:

-

In Situ Diazotization: The starting aniline, 2-amino-4-fluorobenzonitrile, reacts with tert-butyl nitrite in the presence of hydrochloric acid to form the corresponding aryl diazonium chloride intermediate.

-

Copper-Catalyzed Chlorosulfonylation: The copper(II) chloride catalyst facilitates a single-electron transfer (SET) process with the diazonium salt and sulfur dioxide (released from DABSO). This generates an aryl radical, which then combines with SO₂ and a chlorine atom to form the final sulfonyl chloride product, regenerating the catalyst in the process.

Visual Pathway of the Synthesis

Caption: A single-pot conversion of the aniline to the sulfonyl chloride.

Part 2: Detailed Experimental Protocol

This protocol is adapted from the general methodology reported by Willis and Schäfer for the Sandmeyer chlorosulfonylation of anilines using DABSO.[2][3][4]

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |

| 2-Amino-4-fluorobenzonitrile | 80517-22-2 | 136.13 | Starting material |

| DABSO (DABCO·(SO₂)₂) | 3326-83-2 | 240.28 | Stable SO₂ surrogate |

| Copper(II) Chloride (anhydrous) | 7447-39-4 | 134.45 | Catalyst |

| Hydrochloric Acid (37% aq.) | 7647-01-0 | 36.46 | Acid source |

| tert-Butyl Nitrite (90%) | 540-80-7 | 103.12 | Diazotizing agent |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Reaction solvent, anhydrous grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |

| Saturated aq. NH₄Cl Solution | 12125-02-9 | 53.49 | Quenching agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel or syringe pump for controlled addition

-

Ice-water bath

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

High-vacuum pump

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask, add 2-amino-4-fluorobenzonitrile (1.0 equiv), DABSO (0.6 equiv), and copper(II) chloride (0.05 equiv).

-

Solvent and Acid Addition: Add acetonitrile (to achieve a 0.2 M concentration of the aniline) followed by 37% aqueous hydrochloric acid (2.0 equiv). Stir the resulting suspension at room temperature.

-

Diazotization: Slowly add tert-butyl nitrite (1.1 equiv) dropwise to the stirred mixture over 15-20 minutes. An exotherm may be observed; maintain the temperature around room temperature (20-25 °C) if necessary with a water bath.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typically, the reaction is complete within 1-2 hours after the full addition of tert-butyl nitrite.

-

Workup - Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel to yield the pure this compound.

Part 3: Critical Process Parameters and Causality

Understanding the function of each component and parameter is crucial for successful and reproducible synthesis.

-

Choice of Starting Material: 2-Amino-4-fluorobenzonitrile is a commercially available intermediate.[5][6][7] Its ortho-amino/cyano substitution pattern makes it an ideal precursor for constructing heterocyclic scaffolds in drug discovery.[5]

-

The Role of the Copper Catalyst: The copper catalyst is essential for the single-electron transfer (SET) mechanism that converts the diazonium salt into an aryl radical, which is the key intermediate in the Sandmeyer reaction.[8] Copper(II) chloride is often preferred as it has shown to lead to higher purity products in this specific transformation.[4]

-

The In-Situ Diazotization System: The combination of tert-butyl nitrite and a strong acid (HCl) is a well-established method for generating diazonium salts under relatively mild, aprotic conditions.[9][10] The critical advantage here is the slow, controlled addition of the nitrite. This ensures the diazonium salt concentration remains low throughout the reaction, as it is consumed by the copper-catalyzed chlorosulfonylation as soon as it forms.[3][4] This in situ approach is fundamentally safer than preparing and handling the diazonium salt in a separate step.

-

Solvent and Acid: Acetonitrile is an effective solvent for this reaction, solubilizing the organic components. The use of concentrated aqueous HCl is crucial; it acts as both the proton source for the diazotization and the chloride source for the final product. Studies have shown that using the correct concentration and stoichiometry of HCl is important for reaction purity, minimizing side reactions like Sandmeyer chlorination (replacement of the diazo group with -Cl).[4]

-

Workup and Hydrolytic Stability: Sulfonyl chlorides are susceptible to hydrolysis back to the corresponding sulfonic acid. Therefore, the aqueous workup should be performed efficiently and without unnecessary delays. Using cooled solutions during the workup can further minimize this side reaction.

Part 4: Alternative Synthesis Routes

While the recommended Sandmeyer-DABSO protocol is superior, it is valuable for researchers to be aware of alternative, more traditional methods.

-

Direct Chlorosulfonation: This involves reacting 3-fluorobenzonitrile directly with chlorosulfonic acid. The primary drawback of this method is the potential for poor regioselectivity. The electron-withdrawing cyano group and the ortho,para-directing fluorine atom would likely lead to a mixture of isomers, complicating purification. The reaction also uses a highly corrosive and hazardous reagent.

-

Oxidative Chlorination of a Thiol: This route would involve preparing 2-cyano-5-fluorothiophenol and then oxidizing it with chlorine in an aqueous medium. While effective, this pathway is longer as it requires the synthesis of the thiol precursor, which itself can be a multi-step process.

These alternatives are generally less favorable due to safety concerns, lower selectivity, and/or longer synthetic sequences compared to the convergent and robust Sandmeyer-DABSO approach.

Conclusion

The synthesis of this compound is most effectively, safely, and scalably achieved through a modern Sandmeyer-type chlorosulfonylation. The use of DABSO as a solid SO₂ surrogate and the implementation of an in situ diazotization protocol represent key advancements that overcome the significant limitations of traditional methods. This pathway provides a reliable and direct route to a high-value chemical intermediate, empowering researchers and professionals in the field of drug development.

References

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. scbt.com [scbt.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. TCI Practical Example: Sandmeyer Reaction Using tBuONO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Sandmeyer Reaction | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to 2-Cyano-5-fluorobenzenesulfonyl Chloride (CAS 612541-15-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-fluorobenzenesulfonyl chloride (CAS 612541-15-8), a key building block in synthetic organic chemistry. The document elucidates its chemical identity, physicochemical properties, and characteristic spectroscopic data. Furthermore, it delves into a representative synthetic protocol and discusses its potential applications, particularly in the realm of medicinal chemistry, drawing parallels with structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the utilization of this versatile reagent.

Chemical Identity and Physicochemical Properties

2-Cyano-5-fluorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. The presence of a nitrile (-C≡N) group, a fluorine atom, and a sulfonyl chloride (-SO₂Cl) moiety on the benzene ring imparts a unique combination of reactivity and electronic properties, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-Cyano-5-fluorobenzenesulfonyl Chloride

| Property | Value | Source |

| CAS Number | 612541-15-8 | [1][2] |

| Molecular Formula | C₇H₃ClFNO₂S | [1][2] |

| Molecular Weight | 219.62 g/mol | [2] |

| IUPAC Name | 2-cyano-5-fluorobenzene-1-sulfonyl chloride | [3] |

| SMILES | O=S(C1=CC(F)=CC=C1C#N)(Cl)=O | [1] |

| LogP | 2.70568 | [2] |

| Polar Surface Area (PSA) | 66.31 Ų | [2] |

Synthesis

A plausible synthetic route starting from 2-amino-4-fluorobenzonitrile is outlined below. This approach is based on well-established methodologies for the synthesis of aryl sulfonyl chlorides from anilines.[4]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 2-Cyano-5-fluorobenzenesulfonyl Chloride.

Step-by-Step Protocol (Representative)

PART 1: Diazotization

-

To a stirred solution of 2-amino-4-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, add a solution of sodium nitrite in water dropwise.

-

Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

PART 2: Sulfonylation (Sandmeyer-type Reaction)

-

In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution.

-

Vigorous stirring is essential to ensure proper mixing.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into ice-water.

-

The product, 2-Cyano-5-fluorobenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for 2-Cyano-5-fluorobenzenesulfonyl chloride is not widely published. However, based on the known spectral data of structurally similar compounds, a predictive characterization can be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring will exhibit complex splitting patterns (doublets or multiplets) due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the sulfonyl chloride group. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2230 | C≡N (Nitrile) stretch |

| ~1380 and ~1180 | S=O (Sulfonyl chloride) asymmetric and symmetric stretches |

| ~1250 | C-F (Aryl fluoride) stretch |

| ~800-900 | C-H out-of-plane bend (substituted benzene) |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks. Common fragmentation patterns for benzenesulfonyl chlorides involve the loss of the chlorine atom and the SO₂ group.

Biological and Medicinal Chemistry Context

While specific biological activity for 2-Cyano-5-fluorobenzenesulfonyl chloride is not extensively documented, the presence of the fluorinated benzene and sulfonyl chloride moieties suggests its potential as a valuable scaffold in medicinal chemistry.

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] The sulfonyl chloride group is a versatile functional handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Potential Signaling Pathway Interactions

The sulfonamide derivatives synthesized from 2-Cyano-5-fluorobenzenesulfonyl chloride could potentially interact with various biological targets. For instance, many enzyme inhibitors and receptor antagonists incorporate a sulfonamide group.

Caption: Potential role of 2-Cyano-5-fluorobenzenesulfonyl Chloride derivatives in modulating signaling pathways.

Handling and Safety

2-Cyano-5-fluorobenzenesulfonyl chloride is expected to be a corrosive and moisture-sensitive compound, typical of sulfonyl chlorides. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely to be classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.

Conclusion

2-Cyano-5-fluorobenzenesulfonyl chloride is a valuable and versatile building block for organic synthesis, particularly in the construction of novel sulfonamide derivatives for potential therapeutic applications. Its unique substitution pattern offers opportunities for fine-tuning the physicochemical and biological properties of target molecules. While detailed experimental characterization data is not widely available, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds, serving as a foundational resource for researchers in the field.

References

A Technical Guide to the Molecular Structure, Properties, and Reactivity of 2-Cyano-5-fluorobenzenesulfonyl Chloride

Abstract: 2-Cyano-5-fluorobenzenesulfonyl chloride is a trifunctional aromatic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a highly reactive sulfonyl chloride group, a metabolically robust fluoro substituent, and a versatile cyano moiety, establishes it as a valuable building block for the synthesis of complex sulfonamide-based therapeutics. This guide provides an in-depth analysis of its molecular structure, explores the spectroscopic evidence that validates this structure, outlines a common synthetic pathway, and details its characteristic reactivity. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The structure of 2-cyano-5-fluorobenzenesulfonyl chloride is defined by a benzene ring substituted with three distinct functional groups. The interplay between these groups dictates the molecule's overall reactivity and utility.

-

Benzenesulfonyl Chloride Core: The -SO₂Cl group is the primary site of reactivity. The sulfur atom is in a tetrahedral geometry and is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, most commonly by amines or alcohols.[1]

-

Cyano Group (-C≡N): Positioned ortho to the sulfonyl chloride, the nitrile group is a potent electron-withdrawing substituent. It deactivates the aromatic ring towards electrophilic substitution and influences the acidity of adjacent protons.

-

Fluoro Group (-F): Located meta to the sulfonyl chloride, the fluorine atom exerts a strong electron-withdrawing inductive effect. In drug design, fluorine substitution is a common strategy to block metabolic oxidation sites and enhance binding affinity through favorable electrostatic interactions.

The combined electron-withdrawing nature of the cyano and fluoro groups further increases the electrophilicity of the sulfonyl sulfur atom, enhancing its reactivity towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride.

Table 1: Physicochemical Properties of 2-Cyano-5-fluorobenzenesulfonyl Chloride

| Property | Value | Source |

| IUPAC Name | 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | - |

| Synonyms | 5-Fluoro-2-cyanobenzenesulfonyl chloride | [2] |

| CAS Number | 1101120-80-2 (Isomer: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride) | [2][3] |

| Molecular Formula | C₇H₃ClFNO₂S | - |

| Molecular Weight | 219.63 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[4] |

Spectroscopic Profile: The Structural Evidence

The precise arrangement of atoms in 2-cyano-5-fluorobenzenesulfonyl chloride can be unequivocally confirmed through a combination of spectroscopic techniques. The predicted data provides a fingerprint for structural verification.

Table 2: Predicted Spectroscopic Data

| Technique | Characteristic Feature | Predicted Value / Observation |

| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~7.5-8.5 ppm), exhibiting complex splitting patterns (e.g., dd, ddd) due to ortho, meta, and H-F coupling. |

| ¹³C NMR | Aromatic Carbons | Seven distinct signals expected. Carbons bonded to F, CN, and SO₂Cl will show significant chemical shifts. C-F coupling will be observable. |

| ¹⁹F NMR | Fluorine Nucleus | A single resonance in the typical aryl fluoride region, likely a multiplet due to coupling with adjacent protons. |

| IR Spectroscopy | Key Vibrations | Strong S=O stretches (asymmetric & symmetric)[5], a sharp C≡N stretch, and a C-F stretch. |

| * ~2230-2240 cm⁻¹ (C≡N) | ||

| * ~1380-1400 cm⁻¹ (asymmetric SO₂) | ||

| * ~1180-1200 cm⁻¹ (symmetric SO₂) | ||

| * ~1200-1300 cm⁻¹ (C-F) | ||

| Mass Spectrometry | Molecular Ion & Isotopes | Molecular ion peak (M⁺) at m/z ≈ 219. A characteristic M+2 peak at m/z ≈ 221 with ~1/3 the intensity of M⁺, confirming the presence of one chlorine atom.[5] |

Synthesis and Mechanistic Considerations

Aryl sulfonyl chlorides are typically prepared via one of several robust methods, including direct chlorosulfonylation of an arene or, more commonly for highly substituted systems, a Sandmeyer-type reaction from a corresponding aniline.[6][7] The latter approach offers excellent regiochemical control, which is critical for this specific isomer.

The synthesis from 2-amino-4-fluorobenzonitrile involves two key transformations:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[8]

-

Sulfonyl Chloride Formation: The diazonium salt solution is added to a mixture containing sulfur dioxide and a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl moiety, evolving nitrogen gas.[8]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative method based on established procedures for analogous transformations and must be adapted and optimized for specific laboratory conditions.[8]

-

Diazotization:

-

Suspend 2-amino-4-fluorobenzonitrile (1.0 eq) in a mixture of acetic acid and concentrated hydrochloric acid in a three-neck flask.

-

Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting mixture for 1 hour at 0-5 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

-

Sulfonyl Chloride Formation:

-

In a separate, larger flask, prepare a suspension of copper(I) chloride (0.1 eq) in acetic acid saturated with sulfur dioxide gas at 0 °C.

-

Add the cold diazonium salt solution from Step 1 dropwise to the SO₂/CuCl suspension. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice water. The solid product will precipitate.

-

-

Workup and Purification:

-

Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

-

Dissolve the solid in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure sulfonyl chloride.

-

Reactivity and Core Applications: Sulfonamide Synthesis

The synthetic value of 2-cyano-5-fluorobenzenesulfonyl chloride is overwhelmingly derived from the reactivity of the sulfonyl chloride group. It is an excellent electrophile for the synthesis of sulfonamides, a functional group present in a vast number of marketed drugs, including antibiotics, diuretics, and enzyme inhibitors.[1]

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. A primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. 1101120-80-2 CAS Manufactory [m.chemicalbook.com]

- 3. 1101120-80-2|5-Cyano-2-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]

- 5. acdlabs.com [acdlabs.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Sulfonamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride (CAS No. 612541-15-8), a key reagent in contemporary synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's solubility profile, practical methodologies for its determination, and the critical influence of solvent choice on its stability and reactivity.

Introduction: A Versatile Synthetic Building Block

This compound is a multifunctional aromatic compound featuring a sulfonyl chloride group, a nitrile moiety, and a fluorine atom. This unique combination of functional groups makes it a valuable intermediate for introducing the 2-cyano-5-fluorophenylsulfonyl motif into a wide range of molecules. The electron-withdrawing nature of the cyano and fluoro substituents enhances the electrophilicity of the sulfonyl chloride, rendering it highly reactive towards nucleophiles.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity, and developing scalable synthetic protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source(s) |

| CAS Number | 612541-15-8 | [3][4] |

| Molecular Formula | C₇H₃ClFNO₂S | [5] |

| Molecular Weight | 219.62 g/mol | [6][7] |

| Appearance | Solid | [6] |

| Purity | Typically ≥98% | [6] |

| InChI Key | WGFLZPKSPVMZOA-UHFFFAOYSA-N | [5][6] |

| SMILES | O=S(C1=CC(F)=CC=C1C#N)(Cl)=O | [7] |

Solubility Profile: A Qualitative Assessment

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Expert Insights |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Dichloromethane (DCM) | Soluble | The polarity of these solvents can effectively solvate the polar sulfonyl chloride and nitrile groups. The absence of acidic protons prevents reaction with the sulfonyl chloride moiety.[8] DMF has been noted as a solvent for reactions involving structurally similar compounds, indicating good solubility.[9] |

| Moderately Polar/Non-polar Aprotic | Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Toluene | Likely Soluble to Moderately Soluble | These solvents are generally good choices for many organic reactions. Solubility may be lower than in highly polar aprotic solvents but sufficient for many synthetic applications. Analogous compounds like 4-fluorobenzenesulfonyl chloride show good solubility in ethyl acetate and dichloromethane.[2] |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Insoluble & Reactive | The sulfonyl chloride group is highly susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid.[10][11] Similarly, it will react with alcohols (alcoholysis) to form sulfonate esters. This reactivity makes these solvents unsuitable for most applications unless the solvolysis product is the desired outcome.[12] The low solubility of aryl sulfonyl chlorides in water is a known characteristic and is even utilized to protect them from hydrolysis during aqueous workups, where they often precipitate.[11][13] |

| Non-polar | Hexanes, Cyclohexane | Insoluble | The high polarity of this compound makes it unlikely to dissolve in non-polar hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a solvent of interest, the following experimental protocols are recommended. It is imperative that all glassware is rigorously dried and anhydrous solvents are used to prevent hydrolysis of the sulfonyl chloride.[1][14]

Protocol 1: Qualitative "Test Tube" Method

This rapid method provides a preliminary assessment of solubility and is useful for screening a range of solvents.

Methodology:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Dispense 1 mL of the chosen anhydrous solvent into the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark, contrasting background.

-

Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (no apparent dissolution).

References

- 1. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | 612541-15-8 | MZA54115 [biosynth.com]

- 5. PubChemLite - this compound (C7H3ClFNO2S) [pubchemlite.lcsb.uni.lu]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 612541-15-8|2-Cyano-5-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 9. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]

- 10. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: A Predictive Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-5-fluorobenzene-1-sulfonyl chloride is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a sulfonyl chloride, a nitrile, and a fluoro group, makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. The precise substitution pattern on the benzene ring—with the sulfonyl chloride at position 1, the cyano group at position 2, and the fluorine atom at position 5—engenders a unique electronic and steric environment. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this molecule. In the absence of publicly available, experimentally-derived spectra, this document leverages established principles of spectroscopic theory and empirical data from analogous structures to offer a robust predictive framework for researchers working with this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The interplay of the electron-withdrawing sulfonyl chloride and cyano groups, alongside the electronegative fluorine atom, dictates the electronic distribution within the benzene ring and, consequently, its chemical reactivity and spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 612541-15-8 | [1][2][3] |

| Molecular Formula | C₇H₃ClFNO₂S | [2][3] |

| Molecular Weight | 219.62 g/mol | [2][3] |

| Appearance | Solid (predicted) | [3] |

| Purity | ≥95% (typical commercial grade) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will each provide critical and complementary information.

¹H NMR Spectroscopy: A Window into the Aromatic Protons

The benzene ring of the title compound contains three protons. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the three substituents. Both the -SO₂Cl and -CN groups are strongly electron-withdrawing, which will deshield the aromatic protons, shifting their resonances downfield from that of benzene (δ 7.3 ppm).[4] The fluorine atom also has a deshielding inductive effect, but its primary influence will be observed through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |

| H-6 | 8.0 - 8.2 | Doublet of doublets (dd) | ³J(H6-F5) ≈ 7-9 Hz, ⁴J(H6-H4) ≈ 2-3 Hz | H-6 is ortho to the strongly withdrawing -SO₂Cl group, leading to a significant downfield shift. It will exhibit coupling to the meta proton H-4 and a larger coupling to the fluorine at C-5. |

| H-4 | 7.8 - 8.0 | Doublet of doublets of doublets (ddd) or Triplet of doublets (td) | ³J(H4-F5) ≈ 8-10 Hz, ³J(H4-H3) ≈ 8-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz | H-4 is ortho to the fluorine and meta to the two electron-withdrawing groups. This complex environment will result in a downfield shift and a complex splitting pattern due to coupling with H-3, H-6, and F-5. |

| H-3 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 8-9 Hz, ⁴J(H3-F5) ≈ 4-6 Hz | H-3 is ortho to the -CN group and meta to the -SO₂Cl group. It will be the most upfield of the three aromatic protons and will show coupling to H-4 and a smaller meta coupling to the fluorine atom. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.

Predicted ¹³C NMR Data (in CDCl₃, relative to TMS)

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1 (C-SO₂Cl) | 140 - 145 | Quaternary carbon attached to the strongly electron-withdrawing sulfonyl chloride group. Will likely appear as a doublet due to coupling with the meta fluorine (²J(C1-F5)). |

| C-2 (C-CN) | 115 - 120 | Quaternary carbon attached to the cyano group. Will appear as a doublet due to coupling with the ortho fluorine (³J(C2-F5)). |

| C-3 | 130 - 135 | Aromatic CH carbon ortho to the cyano group and meta to the sulfonyl chloride. Expected to show coupling to the meta fluorine (⁴J(C3-F5)). |

| C-4 | 125 - 130 | Aromatic CH carbon ortho to the fluorine and meta to the other two groups. Will exhibit a large one-bond C-F coupling. |

| C-5 (C-F) | 160 - 165 (d, ¹J(C-F) ≈ 250-260 Hz) | Carbon directly attached to fluorine, showing a characteristic large one-bond C-F coupling constant and a significant downfield shift.[4] |

| C-6 | 135 - 140 | Aromatic CH carbon ortho to the sulfonyl chloride group. Will show coupling to the ortho fluorine (²J(C6-F5)). |

| -C≡N | 112 - 118 | Nitrile carbon, typically found in this region.[5][6] |

¹⁹F NMR Spectroscopy: A Unique Probe

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[7][8] The chemical shift of the single fluorine atom in this compound will be indicative of its electronic environment.

Predicted ¹⁹F NMR Data (referenced to CFCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| F-5 | -105 to -115 | Triplet of doublets (td) or multiplet | The chemical shift is typical for a fluorine atom on a benzene ring with electron-withdrawing groups.[9] The multiplicity arises from coupling to the two ortho protons (H-4 and H-6) and the meta proton (H-3). |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. This compound possesses several strong, characteristic IR absorptions.

Caption: General workflow for acquiring and interpreting an IR spectrum.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Reference |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | [10] |

| 2240 - 2220 | C≡N stretch (nitrile) | Strong, Sharp | [6][11] |

| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong | [10] |

| 1380 - 1360 | SO₂ asymmetric stretch | Strong | [2][12] |

| 1190 - 1170 | SO₂ symmetric stretch | Strong | [2][12] |

| 1250 - 1100 | C-F stretch | Strong | - |

| 800 - 900 | C-H bend (aromatic, out-of-plane) | Strong | [10] |

| 600 - 500 | S-Cl stretch | Strong | [10] |

The presence of strong, sharp bands for the nitrile and the two sulfonyl stretches would be highly diagnostic for the confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Comments |

| 219/221 | [M]⁺ | Molecular ion peak. The M+2 peak with ~1/3 the intensity of the M peak is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes). |

| 184 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 155 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation pathway for aromatic sulfonyl compounds.[13] |

| 120 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group to give the 2-cyano-5-fluorophenyl cation. |

| 99/101 | [SO₂Cl]⁺ | Fragment corresponding to the sulfonyl chloride moiety. |

| 64 | [SO₂]⁺ | Fragment corresponding to sulfur dioxide. |

The isotopic signature of chlorine-containing fragments will be a key validation point in the mass spectrum.

Experimental Protocols: A Self-Validating System

To ensure the generation of high-quality, reliable spectroscopic data, the following generalized protocols are recommended. These protocols are designed to be self-validating by incorporating standard reference materials and established calibration procedures.

NMR Sample Preparation and Acquisition

-

Solvent Selection and Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.

-

Instrumentation and Calibration: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks. Calibrate the ¹H and ¹³C chemical shift scales to the TMS signal at 0.00 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F spectra. Additionally, consider advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick peaks for all spectra.

FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample for analysis. The potassium bromide (KBr) pellet method is recommended for high-quality spectra. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the wavenumbers of the absorption maxima. Compare these to established correlation charts to assign the bands to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe (DIP) with electron ionization (EI) is a suitable method. For less stable compounds, electrospray ionization (ESI) from a solution (e.g., in acetonitrile/water) would be preferable.

-

Ionization: Use a standard electron energy of 70 eV for EI to generate a reproducible fragmentation pattern that can be compared to library data.

-

Mass Analysis: Acquire the spectrum over a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Data Interpretation: Analyze the spectrum to identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions based on logical bond cleavages and rearrangements.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, the characteristic IR absorption bands, and the likely mass spectral fragmentation patterns, researchers can more effectively confirm the identity and purity of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental characterization. While this guide is based on robust theoretical and empirical predictions, experimental verification remains the gold standard for structural confirmation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. fiveable.me [fiveable.me]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. azom.com [azom.com]

- 10. benchchem.com [benchchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this reactive chemical intermediate.

Understanding the Reagent: Chemical Profile and Hazard Identification

This compound, with the CAS Number 612541-15-8, is a halogenated aromatic sulfonyl chloride.[1] Its molecular structure, featuring a sulfonyl chloride moiety, a nitrile group, and a fluorine atom on the benzene ring, renders it a valuable but hazardous reagent in organic synthesis. The electron-withdrawing nature of the substituents enhances the electrophilicity of the sulfonyl chloride group, making it highly reactive.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 3-Cyano-4-fluorobenzenesulfonyl chloride and other fluorinated benzenesulfonyl chlorides, consistently indicate that this class of compounds is corrosive and causes severe skin burns and eye damage.[2][3] The primary hazards are associated with its corrosivity and high reactivity, particularly towards nucleophiles like water.

Key Chemical Information:

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 612541-15-8 | |

| Molecular Formula | C₇H₃ClFNO₂S | [1] |

| Physical State | Solid | [2] |

| Primary Hazards | Corrosive, Water-Reactive | [2][4] |

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of this compound, a multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted in a certified chemical fume hood.[5] The fume hood provides essential protection against the inhalation of corrosive vapors and potential splashes. The sash should be kept at the lowest practical height to maximize containment.

An emergency eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[5]

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of appropriate PPE is critical to prevent personal injury. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles in conjunction with a full-face shield are required to protect against splashes.[5] Standard safety glasses are insufficient.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the reagent.

-

Body Protection: A chemical-resistant apron or lab coat must be worn over personal clothing.[5]

-

Respiratory Protection: In situations where the fume hood may not be sufficient or during a large spill, a respirator with an appropriate cartridge for acid gases and organic vapors should be used by trained personnel.[2]

References

An In-depth Technical Guide to 2-Cyano-5-fluorobenzene-1-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. The document details its synthesis, physicochemical properties, and reactivity, with a particular focus on its application in the development of novel therapeutics. Through an exploration of its role in the formation of sulfonamides, this guide serves as an essential resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with CAS Number 612541-15-8, is a substituted aromatic sulfonyl chloride that has garnered significant interest in the field of drug discovery.[1][2] Its unique trifunctionalized structure, featuring a reactive sulfonyl chloride, an electron-withdrawing cyano group, and a strategically placed fluorine atom, makes it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.

The sulfonyl chloride moiety serves as a robust electrophilic handle for the facile formation of sulfonamides, a prominent pharmacophore in a wide array of therapeutic agents.[3] The presence of the cyano and fluoro substituents provides opportunities for further molecular diversification and allows for the fine-tuning of physicochemical properties such as metabolic stability, binding affinity, and bioavailability. The strategic incorporation of fluorine, in particular, is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.

This guide will delve into the essential aspects of this compound, providing a detailed examination of its synthesis, chemical behavior, and, most importantly, its practical application in the synthesis of bioactive compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory. While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and predictive models.

| Property | Value/Descriptor | Source |

| CAS Number | 612541-15-8 | [1] |

| Molecular Formula | C₇H₃ClFNO₂S | [2] |

| Molecular Weight | 219.62 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | Inferred from analogs[4] |

| Melting Point | Not available. For comparison, 2-cyanobenzenesulfonyl chloride has a melting point of 65-69 °C.[4] | |

| Boiling Point | Not available. For comparison, 2-fluorobenzenesulfonyl chloride has a boiling point of 246-247 °C. | |

| Solubility | Expected to be soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. It will react with protic solvents like water and alcohols. | |

| Predicted XlogP | 1.8 | PubChemLite |

| Monoisotopic Mass | 218.9557 Da | PubChemLite |

Spectroscopic Data (Predicted and Analog-Based):

-

¹H NMR: The proton NMR spectrum is expected to show three distinct aromatic signals in the downfield region (typically between 7.5 and 8.5 ppm). The coupling patterns will be influenced by the fluorine and other substituents. For comparison, the aromatic protons of 4-fluorobenzenesulfonyl chloride appear at approximately 8.08 ppm and 7.30 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbon of the cyano group is expected in the 110-120 ppm region.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O asymmetric and symmetric stretching, typically around 1370-1410 cm⁻¹ and 1160-1200 cm⁻¹, respectively) and the cyano group (C≡N stretching, around 2230 cm⁻¹).[1]

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak, although it may be weak due to the lability of the sulfonyl chloride. A prominent fragment corresponding to the loss of the chlorine atom from the sulfonyl chloride group is anticipated.[1]

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is through the diazotization of the corresponding aniline, 2-amino-4-fluorobenzonitrile, followed by a copper-catalyzed chlorosulfonylation. This method offers high regioselectivity and generally proceeds with good yields.

Reaction Principle and Mechanism

The synthesis is a two-step, one-pot procedure based on the Sandmeyer reaction.

-

Diazotization: 2-Amino-4-fluorobenzonitrile is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

-

Chlorosulfonylation: The diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent, in the presence of a copper(I) or copper(II) catalyst. The diazonium group is replaced by a sulfonyl chloride group, with the evolution of nitrogen gas.

The overall transformation is depicted below:

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Cyano-5-fluorobenzene-1-sulfonyl chloride

Introduction: The Strategic Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the molecular architecture of a vast array of therapeutic agents.[1][2][3] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets, and serving as a bioisostere for amides and carboxylic acids.[4][5] The diverse biological activities exhibited by sulfonamide-containing drugs—ranging from antibacterial and antiviral to anticancer and anti-inflammatory—underscore the enduring importance of developing efficient and robust synthetic routes to novel sulfonamide derivatives.[1][3][6]

This application note provides a comprehensive guide to the synthesis of N-substituted sulfonamides utilizing 2-Cyano-5-fluorobenzene-1-sulfonyl chloride. This particular reagent is of significant interest in drug discovery due to the unique electronic properties conferred by the cyano and fluoro substituents. These groups can modulate the physicochemical properties of the final sulfonamide, such as pKa, lipophilicity, and metabolic stability, offering fine-tuning capabilities in lead optimization. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine proceeds via a classical nucleophilic acyl substitution mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient tetrahedral intermediate. The reaction is then driven to completion by the departure of the chloride ion, which is an excellent leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby preventing the protonation of the starting amine and promoting the reaction's progression.[7]

Caption: General reaction mechanism for sulfonamide synthesis.

Experimental Protocols

Protocol 1: Standard Synthesis of N-Aryl/Alkyl-2-cyano-5-fluorobenzenesulfonamide

This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides using conventional laboratory techniques.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 - 1.2 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. Rationale: The base will neutralize the HCl produced during the reaction, preventing the protonation of the amine nucleophile.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Rationale: Slow, dropwise addition helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Rationale: The acid wash removes excess base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Caption: Standard experimental workflow for sulfonamide synthesis.

Data Presentation: Model Reaction

The following table summarizes typical quantitative data for a model reaction between this compound and aniline.

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (mg) |

| This compound | 1.0 | 219.62 | 1.0 | 219.6 |

| Aniline | 1.1 | 93.13 | 1.1 | 102.4 |

| Pyridine | 1.5 | 79.10 | 1.5 | 118.7 |

| Product | 276.28 | |||

| Expected Yield (85%) | 0.85 | 234.8 |

Safety and Handling of this compound

This compound is a reactive and corrosive compound that requires careful handling.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[8]

-

Moisture Sensitivity: The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.[7] Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and water.[8]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive amine (e.g., sterically hindered or electron-deficient).2. Hydrolysis of the sulfonyl chloride.3. Insufficient base. | 1. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).2. Ensure all glassware is dry and use anhydrous solvents.3. Use at least 1.5 equivalents of base. |

| Multiple Products | 1. Reaction with a difunctional amine.2. Side reactions due to high temperature. | 1. Use a protecting group strategy for one of the amine functionalities.2. Maintain the reaction temperature at 0 °C during the addition of the sulfonyl chloride. |

| Product is Insoluble | The resulting sulfonamide may have low solubility in the reaction solvent. | Use a more polar aprotic solvent such as DMF or DMSO. |

| Difficulty in Purification | Product co-elutes with starting material or impurities. | 1. Adjust the polarity of the chromatography solvent system.2. Attempt recrystallization from a different solvent system. |

References

- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1101120-80-2|5-Cyano-2-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. This compound | 612541-15-8 | Benchchem [benchchem.com]

- 7. aksci.com [aksci.com]

- 8. 612541-15-8|2-Cyano-5-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]

Application Notes and Protocols for 2-Cyano-5-fluorobenzene-1-sulfonyl Chloride as a Covalent Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed guide to the application of 2-Cyano-5-fluorobenzene-1-sulfonyl chloride as a covalent chemical probe for activity-based protein profiling (ABPP) and target identification. While specific literature on this exact molecule as a probe is emerging, the principles outlined herein are derived from the well-established use of sulfonyl-containing electrophiles in chemical biology.[1][2] This guide will cover the mechanistic basis of its reactivity, protocols for protein labeling in complex proteomes, and methods for subsequent target identification and validation.

Introduction: The Power of Covalent Chemical Probes

The mapping of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Activity-based protein profiling (ABPP) has emerged as a powerful technology that utilizes covalent chemical probes to assess the functional state of enzymes directly within native biological systems.[3][4][5] Unlike traditional methods that measure protein abundance, ABPP provides a direct readout of enzymatic activity, offering a more accurate picture of cellular function and dysfunction.[5][6]

This compound belongs to the class of sulfonyl-containing electrophiles, which have gained prominence as "privileged warheads" in chemical probe design.[1][7] These moieties exhibit a favorable balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues within protein binding sites.[2][8] The unique electronic properties conferred by the cyano and fluoro substituents on the phenyl ring of this compound are hypothesized to modulate its reactivity and selectivity profile, making it a potentially valuable tool for exploring the proteome.

Mechanism of Action: Covalent Modification of Nucleophilic Residues

The sulfonyl chloride group is a potent electrophile that can react with a variety of nucleophilic amino acid side chains. While sulfonyl fluorides are more commonly discussed in the context of ABPP for their enhanced stability, sulfonyl chlorides are also effective covalent modifiers.[9] The electron-withdrawing nature of the cyano and fluoro groups on the aromatic ring is expected to enhance the electrophilicity of the sulfur atom, promoting nucleophilic attack.[10]

The primary targets for sulfonyl-containing probes are amino acids with nucleophilic side chains, including serine, threonine, tyrosine, lysine, and histidine.[2][8][11] The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable covalent bond between the probe and the protein target, and the displacement of the chloride leaving group.

Caption: Covalent modification of a protein by this compound.

Synthesis and Handling